
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 2,6-Dimethylmorpholin . Morpholines are often used in organic synthesis and are part of many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .Chemical Reactions Analysis
Morpholines are involved in a variety of chemical reactions. For example, they can undergo a Mannich reaction, which is a suitable method to introduce an aminoalkyl substituent into a molecule .Aplicaciones Científicas De Investigación
Analytical Methods in Chemical Research
The development of various analytical methods to determine antioxidant activity showcases the importance of precise measurement techniques in chemical research. Tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH are critical for assessing the antioxidant capacity of complex samples, including potentially compounds like 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide, if its antioxidant properties were of interest. The combination of chemical and electrochemical methods might clarify the operating mechanisms and kinetics of processes involving antioxidants or similar compounds (Munteanu & Apetrei, 2021).
Behavioral Pharmacology and Chemical Properties
In behavioral pharmacology, the exploration of compounds such as AR-A000002, a selective 5-hydroxytryptamine1B antagonist, provides insights into the potential psychiatric or neurological applications of similar compounds. Understanding the anxiolytic and antidepressant potential of such chemicals offers a pathway to investigate new therapeutic agents, possibly including 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide, depending on its pharmacological profile (Hudzik et al., 2003).
Biomedical Applications of Chemical Compounds
The role of polyphenols and their benefits, including their applications against various diseases, underscores the potential of chemical compounds in medical and pharmacological research. Investigating the effects of compounds with antioxidant properties or those capable of influencing human pathologies could extend to studying specific molecules like 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide for their therapeutic potential (Rasouli, Farzaei, & Khodarahmi, 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s structurally similar to sonidegib , which is known to inhibit the Hedgehog signaling pathway via smoothened antagonism .
Mode of Action
Similar to Sonidegib, 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide may inhibit the regulator called smoothened (Smo), preventing the Hedgehog pathway from functioning . This results in the inability of tumors that depend on the Hedgehog pathway to grow .
Biochemical Pathways
The Hedgehog pathway is involved in many human cancers . Inhibition of this pathway can lead to antitumor activity, as observed in various animal models .
Pharmacokinetics
A structurally similar compound, a di-mannich derivative of curcumin pyrazole, was found to be three times more soluble than curcumin pyrazole and curcumin . This suggests that the presence of a Mannich side chain might increase the solubility and hence the bioavailability of the drug molecule .
Result of Action
Inhibition of the hedgehog pathway can lead to antitumor activity .
Propiedades
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-7(10(14)12-11)4-13-5-8(2)15-9(3)6-13/h7-9H,4-6,11H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXDICKGIDCSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)
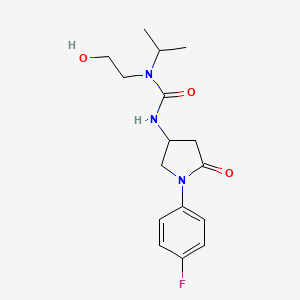
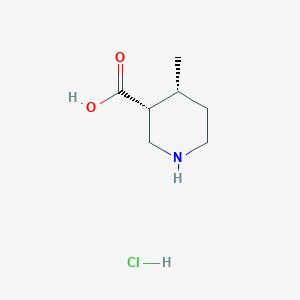
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)
![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
![N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)
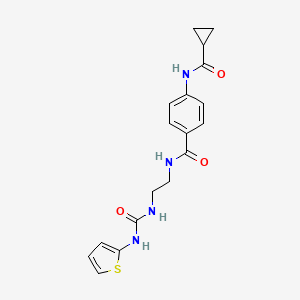
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)
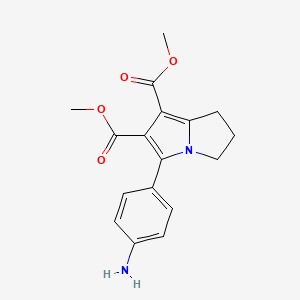
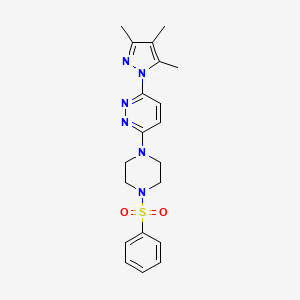
![1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2829886.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)
![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)